molecular formula C12H16O3 B1617375 Methyl 4-(benzyloxy)butanoate CAS No. 31600-42-7

Methyl 4-(benzyloxy)butanoate

Cat. No.: B1617375
CAS No.: 31600-42-7
M. Wt: 208.25 g/mol
InChI Key: HYPAAZHXIYWJBO-UHFFFAOYSA-N
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Description

Methyl 4-(benzyloxy)butanoate is an organic compound with the molecular formula C12H16O3. It is an ester derived from butanoic acid and benzyl alcohol. This compound is often used in organic synthesis due to its reactivity and the presence of both ester and benzyloxy functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-(benzyloxy)butanoate can be synthesized through the esterification of 4-(benzyloxy)butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the equilibrium towards ester formation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.

    Reduction: The ester group can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products:

    Oxidation: 4-(benzyloxy)butanoic acid or 4-(benzyloxy)butanal.

    Reduction: 4-(benzyloxy)butanol.

    Substitution: Various substituted benzyloxy derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(benzyloxy)butanoate is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed ester hydrolysis.

    Industry: Used in the production of fragrances and flavoring agents due to its ester functionality.

Mechanism of Action

The mechanism of action of methyl 4-(benzyloxy)butanoate in chemical reactions involves the nucleophilic attack on the carbonyl carbon of the ester group. This can lead to various transformations such as hydrolysis, reduction, or substitution. The benzyloxy group can also undergo nucleophilic substitution, where the benzyl group is replaced by other nucleophiles.

Comparison with Similar Compounds

    Methyl butanoate: Lacks the benzyloxy group, making it less reactive in nucleophilic substitution reactions.

    Benzyl butanoate: Contains a benzyl group directly attached to the ester, differing in reactivity compared to the benzyloxy group.

    Methyl 4-hydroxybutanoate: Contains a hydroxyl group instead of a benzyloxy group, leading to different chemical properties and reactivity.

Uniqueness: Methyl 4-(benzyloxy)butanoate is unique due to the presence of both ester and benzyloxy functional groups, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and various research applications.

Properties

IUPAC Name

methyl 4-phenylmethoxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-14-12(13)8-5-9-15-10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPAAZHXIYWJBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCOCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70340162
Record name Methyl 4-(benzyloxy)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31600-42-7
Record name Methyl 4-(benzyloxy)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-(benzyloxy)butanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4-benzyloxybutyric acid (54.8 g, 0.282 mol) in methanol (1.4 L), was added sulfuric acid (concentrated, 1.4 mL) dropwise and it was stirred at room temperature under nitrogen overnight. The reaction mixture was concentrated on a rota-vapor, the residue was then partitioned between ethyl acetate (700 mL) and saturated sodium bicarbonate aqueous solution (200 mL). The organic phase was separated, washed with brine (2×100 mL), then dried over Na2SO4 and filtered. Evaporation of solvent gave the titled compound as an oil that was used in step B without further purification.
Quantity
54.8 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
1.4 L
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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